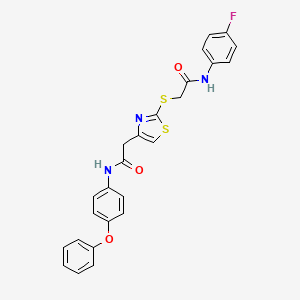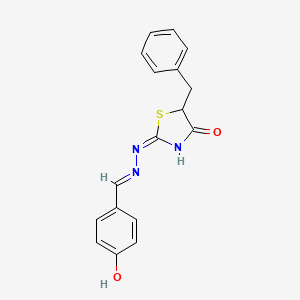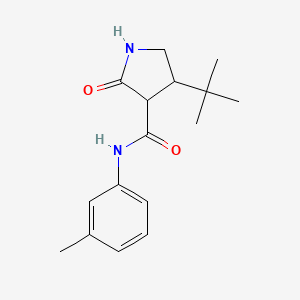
4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. For example, a paper I found discusses the synthesis of a different compound, where a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Synthesis and Properties of Ortho-linked Polyamides
Research has developed polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol. These polyamides exhibit noncrystallinity, solubility in polar solvents, and form transparent, flexible films. They have high thermal stability, with glass transition temperatures mostly above 200°C, and 10% weight loss temperatures exceeding 480°C, showcasing their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Electrochromic Polyamides with Di-tert-butyl-substituted Units
A novel family of electroactive polyamides featuring di-tert-butyl-substituted units was synthesized, demonstrating significant thermal stability, high glass-transition temperatures, and enhanced electrochromic properties. These materials change color upon applied electrical potential, showing potential for applications in smart windows and displays (Hsiao, Liou, & Wang, 2009).
Polyamides from Bis(ether-carboxylic Acid) and Aromatic Diamines
Polyamides prepared from a novel dicarboxylic acid monomer and various diamines exhibit excellent solubility, thermal stability, and mechanical properties. These polymers, which form transparent, tough, and flexible films, could find applications in coatings and advanced composite materials (Liaw, Liaw, & Chen, 2000).
Quantum-Chemical Studies on Antioxidant Properties
Quantum-chemical calculations have been used to study the properties of compounds related to 4-tert-butylcatechol, predicting their structure and antioxidant activity in biological environments. This research aids in understanding the behavior of antioxidants, potentially contributing to the development of therapeutic agents (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, important for pharmaceutical applications (Ellman, Owens, & Tang, 2002).
Propriétés
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-6-5-7-11(8-10)18-15(20)13-12(16(2,3)4)9-17-14(13)19/h5-8,12-13H,9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLUUHDMRMQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)
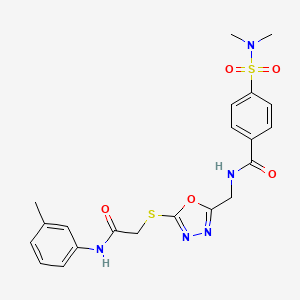
![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)
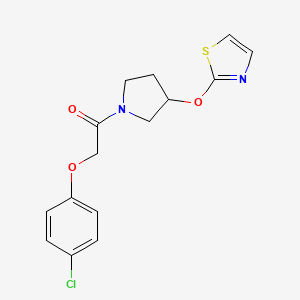
![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)
![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)
![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)
![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)
